molecular formula C20H19N3O2 B2382604 (1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(indolin-1-yl)methanone CAS No. 1796887-27-8

(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(indolin-1-yl)methanone

Cat. No.: B2382604
CAS No.: 1796887-27-8
M. Wt: 333.391
InChI Key: QRLONCVWCSPGIB-UHFFFAOYSA-N
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Description

(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(indolin-1-yl)methanone: is a complex organic compound that features a unique combination of benzo[d]oxazole, pyrrolidine, and indoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(indolin-1-yl)methanone typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: (1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(indolin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Mechanism of Action

The mechanism of action of (1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(indolin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Uniqueness: (1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(indolin-1-yl)methanone is unique due to its combination of three distinct moieties, which provides a versatile platform for chemical modifications and the exploration of new applications. Its structural complexity and potential for diverse reactivity make it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]-(2,3-dihydroindol-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2/c24-19(22-13-11-14-6-1-3-8-16(14)22)17-9-5-12-23(17)20-21-15-7-2-4-10-18(15)25-20/h1-4,6-8,10,17H,5,9,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRLONCVWCSPGIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC3=CC=CC=C3O2)C(=O)N4CCC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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